

Application Note: Structural & Functional Characterization of NK-1 Receptor Ligands

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Compound of Interest

Compound Name: *H-Gly-Leu-Met-Nh2 HCl*

CAS No.: 40297-96-9

Cat. No.: B1317328

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Focus: H-Gly-Leu-Met-NH2 HCl (Substance P 9-11)

Executive Summary

H-Gly-Leu-Met-NH2 HCl (GLM-NH2) is the C-terminal tripeptide fragment (residues 9-11) of the neuropeptide Substance P (SP). While full-length Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) is the endogenous high-affinity ligand for the Neurokinin-1 (NK-1) receptor, the GLM-NH2 fragment plays a critical role in Structure-Activity Relationship (SAR) studies and metabolic profiling.

Unlike the C-terminal hexapeptide (SP 6-11), which retains significant agonist potency, the tripeptide GLM-NH2 lacks the critical hydrophobic phenylalanine residues (Phe7, Phe8) required for high-affinity receptor docking. Therefore, this compound is primarily utilized as:

- A negative control or low-affinity probe to delineate the minimal pharmacophore required for NK-1 activation.
- A chromatographic standard for identifying metabolic degradation products of Substance P generated by enzymes such as Angiotensin-Converting Enzyme (ACE) or Neutral

Endopeptidase (NEP).

This guide details protocols for handling GLM-NH₂, assessing its functional inactivity via Calcium Mobilization assays (to validate receptor specificity), and using it as a standard in metabolic stability assays.

Scientific Background & Mechanism[1][2][3][4]

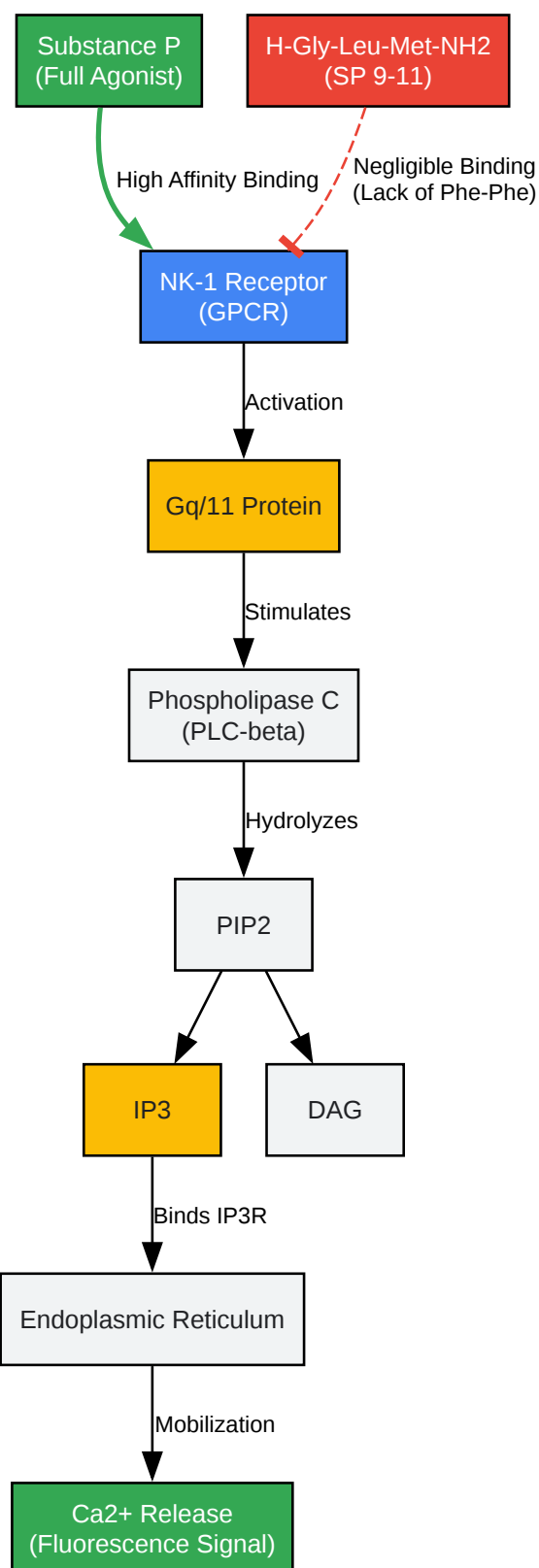
The Tachykinin Pharmacophore

The biological activity of tachykinins (Substance P, Neurokinin A, Neurokinin B) is dictated by a conserved C-terminal region.[1][2][3][4] However, the length of this region is critical for receptor subtype selectivity and affinity.

- Full Agonist (Substance P): Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂[5][6][7]
 - Mechanism:[5][8][9][10][11] Binds NK-1 receptor, triggering Gq protein coupling, PLC activation, and intracellular Ca²⁺ release.
- Active Fragment (SP 6-11): pGlu-Phe-Phe-Gly-Leu-Met-NH₂
 - Mechanism:[5][8][9][10][11] Retains the "Message Domain" (Phe-X-Gly-Leu-Met-NH₂). Potent agonist.[12]
- Minimal/Inactive Fragment (SP 9-11): H-Gly-Leu-Met-NH₂
 - Mechanism:[5][8][9][10][11] Contains the C-terminal amide but lacks the hydrophobic "Address Domain" (Phe-Phe).
 - Utility: Demonstrates the necessity of the Phe-Phe motif for receptor binding.

Signaling Pathway Visualization

The following diagram illustrates the NK-1 signaling cascade activated by Substance P, highlighting the step where GLM-NH₂ fails to engage due to low affinity.



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Figure 1: NK-1 Receptor Signal Transduction. Green pathway indicates successful activation by Substance P. Red dashed line indicates the inability of GLM-NH2 to effectively recruit the receptor, serving as a negative control.

Material Handling & Preparation

Compound: **H-Gly-Leu-Met-NH2 HCl** Molecular Weight: ~350-400 Da (varies with salt form)

Storage: -20°C (desiccated).

Solubility Protocol

The hydrochloride salt form renders the peptide hydrophilic.

- Primary Solvent: Dissolve in sterile, deionized water or PBS (pH 7.4).
 - Target Concentration: 10 mM stock solution.[13]
- Solubility Check: If solution is cloudy (rare for this tripeptide), mild sonication for 10-20 seconds is permissible.
- Stability: Stock solutions are stable for 1 week at 4°C or 3 months at -20°C. Avoid repeated freeze-thaw cycles.

Protocol A: Comparative Calcium Mobilization Assay

Objective: To quantify the agonist potency of GLM-NH2 relative to Substance P using a FLIPR (Fluorometric Imaging Plate Reader) or similar high-throughput calcium assay. This confirms the "inactive" status of the tripeptide in the absence of the N-terminal extension.

Materials

- Cell Line: CHO-K1 or HEK293 stably expressing human NK-1 receptor (CHO-NK1).
- Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (fatty-acid free), pH 7.4.
- Dye: Fluo-4 AM or Calcium 6 Assay Kit.
- Controls:

- Positive: Substance P (1 pM to 1 μM).
- Negative:[12] Assay Buffer alone.
- Test: **H-Gly-Leu-Met-NH2 HCl** (1 nM to 100 μM).

Step-by-Step Workflow

- Cell Plating:
 - Seed CHO-NK1 cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.
 - Incubate overnight at 37°C, 5% CO₂.
- Dye Loading:
 - Remove culture media.
 - Add 100 μL of Dye Loading Solution (Fluo-4 AM in Assay Buffer + 2.5 mM Probenecid to inhibit anion transport).
 - Incubate for 60 minutes: 30 min at 37°C, then 30 min at Room Temperature (RT).
- Compound Preparation:
 - Prepare a 10-point serial dilution (1:3) of Substance P starting at 1 μM.
 - Prepare a 10-point serial dilution (1:3) of H-Gly-Leu-Met-NH2 starting at 100 μM (higher concentration required to detect low affinity).
- Data Acquisition:
 - Transfer plate to FLIPR/FlexStation.
 - Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 20 seconds.
 - Injection: Add 20 μL of compound (5x concentration) to cells.

- Read: Record fluorescence for 120 seconds.
- Analysis:
 - Calculate
 $(\text{Peak Fluorescence} - \text{Baseline}) / \text{Baseline}$.
 - Plot dose-response curves using a 4-parameter logistic equation.

Expected Results

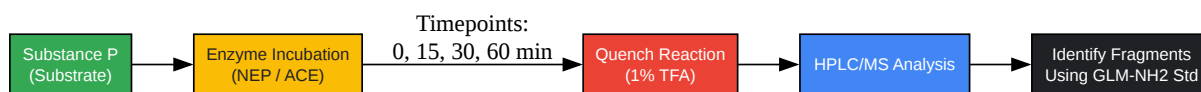
Compound	EC50 (Approx.)	Max Response (% of SP)	Interpretation
Substance P	0.1 - 1.0 nM	100%	Full Agonist
H-Gly-Leu-Met-NH2	> 100 μM (or N.D.)	< 5-10%	Inactive / Very Weak Agonist

Note: If a response is observed at >100 μM , it indicates non-specific interaction or extremely low-affinity binding, confirming the requirement of the Phe-Phe domain.

Protocol B: Metabolic Stability & Degradation Profiling

Objective: Use H-Gly-Leu-Met-NH2 as a retention time standard to study the degradation of Substance P by Neutral Endopeptidase (NEP / CD10). NEP cleaves SP at the Gln6-Phe7, Phe7-Phe8, and Gly9-Leu10 bonds.

Workflow Visualization



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Figure 2: Workflow for using GLM-NH2 as a standard in metabolic stability assays.

Methodology

- Reaction Mix:
 - Substrate: 50 μ M Substance P.
 - Enzyme: Recombinant NEP (1 μ g/mL) or tissue homogenate.
 - Buffer: 50 mM Tris-HCl, pH 7.4.
- Incubation: 37°C water bath.
- Sampling: At t=0, 15, 30, 60 min, remove 50 μ L aliquots.
- Quenching: Add 50 μ L of 1% Trifluoroacetic acid (TFA) in Acetonitrile to stop the reaction. Centrifuge at 10,000 x g for 5 min.
- HPLC Analysis:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax, 2.1 x 100 mm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: 5% B to 60% B over 20 minutes.
 - Detection: UV at 214 nm or Mass Spec (TIC).
- Standardization: Inject pure **H-Gly-Leu-Met-NH₂ HCl** (10 μ M) separately to determine its retention time. Compare this peak to the degradation products in the reaction mix to confirm the generation of the C-terminal fragment.

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